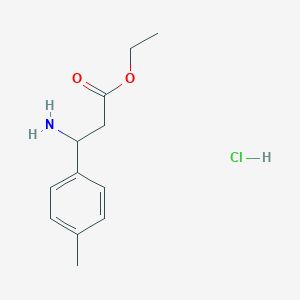

Ethyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride

Description

Ethyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride is a β-amino ester hydrochloride derivative featuring a 4-methylphenyl substituent. This compound is widely utilized as a chiral building block in pharmaceutical synthesis due to its structural versatility and stability as a hydrochloride salt.

Properties

IUPAC Name |

ethyl 3-amino-3-(4-methylphenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-3-15-12(14)8-11(13)10-6-4-9(2)5-7-10;/h4-7,11H,3,8,13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFMZCYZEPUYABQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC=C(C=C1)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502842-12-8 | |

| Record name | Benzenepropanoic acid, β-amino-4-methyl-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502842-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride typically involves the esterification of 3-amino-3-(4-methylphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of ethyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

Ethyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The compound is compared to analogs with substitutions on the phenyl ring, including halogens (F, Cl), alkoxy groups (methoxy, ethoxy), nitro groups, and branched alkyl chains. Key differences in molecular formulas, weights, and substituent effects are summarized below:

Table 1: Structural and Molecular Comparison

Substituent Effects on Physicochemical Properties

- Halogenated Analogs : Fluorine substitutions (e.g., 2,4-difluorophenyl) increase molecular weight and metabolic stability due to fluorine’s electron-withdrawing effects. Chlorinated derivatives (e.g., 4-chlorophenyl) may exhibit altered binding affinities in drug-receptor interactions .

- Alkoxy Derivatives : Methoxy or ethoxy groups (e.g., 4-methoxyphenyl) enhance water solubility via polar interactions, making them favorable for oral bioavailability .

- Hydroxy-containing variants (e.g., 3-hydroxypropanoate) introduce hydrogen-bonding capabilities, affecting solubility and target binding .

Biological Activity

Ethyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H15ClN2O2

- Molecular Weight : 230.70 g/mol

- Functional Groups : Amino group, ester group, and a para-methylphenyl substituent.

The biological activity of ethyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The amino group can form hydrogen bonds with the active sites of enzymes, potentially inhibiting their activity. This suggests a role as an enzyme modulator, influencing biochemical pathways related to metabolism and signaling.

- Receptor Binding : The compound may interact with specific receptors, altering cellular responses. Its para-substituted methyl group enhances lipophilicity, which may improve membrane permeability and receptor affinity.

Pharmacological Studies

- Anticancer Activity : Research indicates that ethyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride exhibits cytotoxic effects against various cancer cell lines. A study reported an IC50 value of approximately 15 µM against human leukemia cells, indicating significant anticancer potential .

- Antimicrobial Properties : The compound has shown activity against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated inhibition zones ranging from 11 to 14 mm against bacterial strains such as E. coli and S. aureus, suggesting its potential as an antimicrobial agent .

- Neuroprotective Effects : Preliminary studies suggest that the compound may possess neuroprotective properties, potentially benefiting conditions like neurodegeneration through modulation of neurotransmitter systems.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (µM) | Unique Features |

|---|---|---|---|

| Ethyl 3-amino-3-(4-methylphenyl)propanoate HCl | Anticancer, Antimicrobial | ~15 | Para-methyl substitution enhances lipophilicity |

| Ethyl 3-amino-3-(4-isopropylphenyl)propanoate HCl | Moderate Anticancer | ~25 | Similar structure but less lipophilic |

| Ethyl 3-amino-3-(4-tert-butylphenyl)propanoate HCl | Low Anticancer | >50 | Bulky tert-butyl group reduces activity |

Case Studies

- Study on Anticancer Activity :

- Antimicrobial Efficacy :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.